Moexipril Acyl-β-D-glucuronide
Description
Contextualization within the Prodrug-Active Metabolite Paradigm of Angiotensin-Converting Enzyme Inhibitors
Moexipril (B10654) is administered as a prodrug, meaning it is an inactive or less active compound that is converted into its principal active form within the body. drugbank.comhiv-druginteractions.org This conversion is a common strategy in pharmaceutical design to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Following oral administration, moexipril is rapidly and extensively hydrolyzed by carboxylesterases, primarily in the liver, to its active diacid metabolite, moexiprilat (B1677388). drugbank.comhiv-druginteractions.orgrsc.org Moexiprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II. drugbank.comrsc.org By inhibiting this enzyme, moexiprilat leads to vasodilation and a reduction in blood pressure. drugbank.com Moexiprilat is approximately 1,000 times more potent as an ACE inhibitor than its parent prodrug, moexipril. drugbank.com
This prodrug-to-active-metabolite pathway is a characteristic feature of many ACE inhibitors. The initial esterification, as seen in moexipril, enhances oral absorption. Once absorbed, the ester linkage is cleaved to release the pharmacologically active carboxylic acid form, such as moexiprilat. It is this active metabolite that then undergoes further metabolic processes, including the formation of glucuronide conjugates.
Table 1: Metabolic Profile of Moexipril
| Compound | Role | Key Metabolic Process |
|---|---|---|
| Moexipril | Prodrug | Hydrolysis by carboxylesterases |
| Moexiprilat | Active Metabolite | ACE Inhibition |
| Moexiprilat Acyl-β-D-glucuronide | Metabolite | Glucuronidation via UGTs |
Significance of Acyl Glucuronides in Xenobiotic Metabolism Studies
Glucuronidation is a major Phase II metabolic reaction that attaches a glucuronic acid moiety to a xenobiotic (a foreign chemical substance found within an organism that is not naturally produced). This process generally increases the water solubility of the compound, facilitating its excretion from the body, and is typically considered a detoxification pathway. The enzymes responsible for this are the UDP-glucuronosyltransferases (UGTs).
However, when glucuronidation occurs at a carboxylic acid group, it forms an ester linkage, creating a class of compounds known as acyl glucuronides. These metabolites have garnered significant attention in toxicological and pharmacological research due to their inherent chemical reactivity. Unlike the more stable ether glucuronides formed from hydroxyl groups, acyl glucuronides are electrophilic and can undergo several reactions:
Acyl Migration: The acyl group can migrate around the glucuronic acid ring, forming various positional isomers.
Hydrolysis: The ester bond can be cleaved, releasing the original carboxylic acid-containing drug (the aglycone).
Covalent Binding: As electrophiles, they can react with nucleophilic sites on macromolecules like proteins, forming covalent adducts. This stable binding can potentially alter the structure and function of the target protein.
This reactivity has been linked to idiosyncratic drug reactions for some carboxylic acid-containing drugs, although a direct causal relationship is often difficult to establish.
Overview of Current Academic Research Trajectories for Carboxylic Acid Glucuronides
Current research into carboxylic acid glucuronides is multifaceted, aiming to better understand and predict their potential for adverse effects. Key areas of investigation include:
Structure-Reactivity Relationships: Researchers are exploring how the chemical structure of the aglycone influences the stability and reactivity of the resulting acyl glucuronide. Factors such as steric hindrance around the carboxylic acid group can affect the rate of formation and subsequent reactions.
Enzyme Isoform Specificity: Studies are ongoing to identify the specific UGT isoforms (e.g., UGT1A9, UGT2B7) responsible for the glucuronidation of different carboxylic acids. This knowledge can help in predicting potential drug-drug interactions where two drugs compete for the same enzyme.
Bioactivation Pathways: A significant focus is on the bioactivation of acyl glucuronides. This includes not only direct covalent binding to proteins but also transacylation reactions with other small molecules like glutathione. The formation of these secondary reactive species adds another layer of complexity to their toxicological profile.
Development of Predictive Models: There is a concerted effort to develop reliable in vitro and in silico models to predict the formation and reactivity of acyl glucuronides early in the drug discovery process. This includes assays to measure acyl migration rates and the potential for covalent binding, helping to de-risk drug candidates before they reach clinical trials.
Table 2: Investigational Focus on Carboxylic Acid Glucuronides
| Research Area | Objective |
|---|---|
| Structure-Reactivity Studies | To understand how molecular structure affects metabolite stability and reactivity. |
| Enzyme Phenotyping | To identify the specific UGT enzymes involved in the formation of acyl glucuronides. |
| Bioactivation Mechanisms | To investigate the pathways leading to the formation of reactive intermediates and protein adducts. |
| Predictive Modeling | To develop in vitro and computational tools for early risk assessment of drug candidates. |
Properties
Molecular Formula |
C₃₃H₄₂N₂O₁₃ |
|---|---|
Molecular Weight |
674.69 |
Synonyms |
(3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylate β-D-Glucopyranuronic Acid; |
Origin of Product |
United States |
Biotransformation and Enzymatic Synthesis of Moexipril Acyl β D Glucuronide
Precursor Metabolic Pathways
The synthesis of Moexipril (B10654) Acyl-β-D-glucuronide begins with the metabolic activation of its parent compound, moexipril. This involves two critical sequential pathways: the hydrolytic conversion to its active form, moexiprilat (B1677388), and the subsequent glucuronidation of this active metabolite.
Hydrolytic Conversion of Moexipril to Moexiprilat
Moexipril is administered as a prodrug and lacks pharmacological activity until it undergoes in vivo bioactivation. eurekaselect.comnih.govdrugbank.com The primary step in its metabolism is the hydrolysis of its ethyl ester group, a reaction catalyzed by carboxyesterases found in the liver and other tissues. nih.govdrugbank.com This hydrolytic cleavage converts moexipril into its pharmacologically active diacid metabolite, moexiprilat. eurekaselect.comnih.govdrugbank.comresearchgate.net Moexiprilat is the molecule responsible for the therapeutic effects of the drug, exerting its action by inhibiting the angiotensin-converting enzyme. drugbank.comnih.gov Studies using in vitro models have confirmed that moexiprilat is the sole metabolite detected following the incubation of moexipril with liver microsomal preparations. eurekaselect.comresearchgate.net
Glucuronidation of the Carboxylic Acid Moiety of Moexiprilat
Following its formation, moexiprilat is further metabolized through phase II conjugation reactions. One such significant pathway is glucuronidation, which targets the carboxylic acid group on the moexiprilat molecule. This reaction involves the covalent attachment of glucuronic acid, derived from the cofactor UDP-glucuronic acid (UDPGA), to the carboxyl moiety. The resulting conjugate is an acyl glucuronide, specifically Moexipril Acyl-β-D-glucuronide. This process renders the molecule more water-soluble, facilitating its excretion from the body. While direct studies detailing the glucuronidation of moexiprilat are limited, the formation of glucuronide conjugates is a known metabolic pathway for other ACE inhibitors, such as benazepril (B1667978) and its active metabolite benazeprilat, suggesting a similar pathway for moexiprilat. researchgate.net
Role of UDP-Glucuronosyltransferases (UGTs) in Formation
The enzymatic drivers of the glucuronidation process are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of various tissues, most notably the liver. simpleandpractical.com These enzymes play a pivotal role in the metabolism and detoxification of a wide array of xenobiotics, including many therapeutic drugs.
Identification of Relevant UGT Isoforms (e.g., UGT1A9, UGT2B7 in broader acyl glucuronide context)
While the specific UGT isoforms responsible for the glucuronidation of moexiprilat have not been definitively identified in the literature, the broader context of acyl glucuronide formation points to the likely involvement of enzymes from the UGT1A and UGT2B subfamilies. criver.com Several isoforms within these families are known to catalyze the glucuronidation of drugs containing carboxylic acid moieties. Among the most common enzymes implicated in drug glucuronidation are UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7. criver.com In particular, UGT1A9 and UGT2B7 are frequently involved in the metabolism of a diverse range of drugs and are key enzymes in the formation of acyl glucuronides.
Table 1: Major Hepatic UGT Isoforms and Their Role in Drug Metabolism
| UGT Isoform | General Substrate Classes | Relevance to Acyl Glucuronide Formation |
|---|---|---|
| UGT1A1 | Bilirubin, various drugs | Known to metabolize some drugs with carboxyl groups. |
| UGT1A3 | Bile acids, phenols | Can contribute to the glucuronidation of acidic drugs. |
| UGT1A4 | Amines, steroids | Primarily involved in N-glucuronidation. nih.gov |
| UGT1A9 | NSAIDs, mycophenolic acid | A key enzyme in the glucuronidation of many acidic drugs. nih.gov |
| UGT2B7 | Opioids, NSAIDs, fatty acids | Considered one of the most significant isoforms for acyl glucuronide formation. |
This table provides a general overview of UGT isoforms and their typical substrates; specific involvement in moexiprilat metabolism requires further investigation.
Enzymatic Kinetics and Substrate Specificity in In Vitro Systems
Detailed enzymatic kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the formation of this compound are not extensively documented in published research. However, studies on other drugs that form acyl glucuronides provide insight into the potential kinetics. For instance, the glucuronidation of the NSAID diclofenac (B195802), which also forms an acyl glucuronide, has been shown to follow Michaelis-Menten kinetics in human liver microsomes. mdpi.com It is anticipated that the glucuronidation of moexiprilat would exhibit similar enzymatic behavior, characterized by saturable kinetics that can be defined by specific Km and Vmax values in various in vitro systems like human liver microsomes or with recombinant UGT enzymes.
Species Differences in UGT-Mediated Glucuronidation (e.g., rat vs. human microsomal preparations)
Significant species differences are a well-established phenomenon in drug metabolism, and this variability extends to both phase I and phase II reactions, including glucuronidation. semanticscholar.org In the context of moexipril metabolism, a notable species difference has been observed in its initial activation step. Research comparing in vitro metabolism has shown that rat liver microsomal preparations are more effective at converting moexipril to moexiprilat than similar preparations derived from human liver cell lines. eurekaselect.comnih.govresearchgate.net
This interspecies variability is also prominent in UGT enzyme activity. nih.govnel.edu For example, the kinetics of diclofenac glucuronidation show marked differences between species, with rat liver microsomes exhibiting a significantly lower rate of metabolism compared to human liver microsomes. mdpi.com These findings suggest that the formation of this compound is also likely to exhibit substantial differences between preclinical animal models, such as the rat, and humans. Such variations are critical considerations when extrapolating metabolic and toxicological data from animal studies to human clinical scenarios. mdpi.com
Table 2: Comparison of Diclofenac Acyl Glucuronide Formation Kinetics in Rat vs. Human Liver Microsomes
| Species | Vmax (nmol/min/mg) | Km (μM) | Intrinsic Clearance (Clint, Vmax/Km, µL/min/mg) |
|---|---|---|---|
| Rat | 0.83 ± 0.04 | 24.03 ± 4.26 | 0.03 ± 0.01 |
| Human | 6.66 ± 0.33 | 59.5 ± 7.79 | 0.12 ± 0.02 |
Data from a study on diclofenac, illustrating typical species differences in acyl glucuronidation kinetics that may be analogous to moexiprilat metabolism. mdpi.com
Biochemical Mechanism of Acyl Glucuronide Formation
The formation of an acyl glucuronide, such as this compound, is a significant metabolic pathway for compounds containing a carboxylic acid moiety. This biotransformation is a Phase II conjugation reaction catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.net The process involves the transfer of a glucuronic acid molecule from an activated coenzyme to the drug substrate, thereby increasing its water solubility and facilitating its excretion. nih.gov While moexipril is primarily known to be metabolized to its active form, moexiprilat, by hydrolysis, the presence of a carboxylic acid group in moexiprilat makes it a potential substrate for glucuronidation. nih.govdrugbank.comnih.gov
The general mechanism for the formation of acyl glucuronides proceeds via the nucleophilic attack of the carboxylate anion of the drug on the C1 position of the glucuronic acid moiety of the cofactor, Uridine 5'-diphosphoglucuronic acid (UDPGA). researchgate.net This reaction is catalyzed by UGTs located in the endoplasmic reticulum of various tissues, most prominently the liver. nih.gov The resulting product is a 1-β-O-acyl glucuronide, an ester linkage that is known to be chemically reactive. researchgate.netrsc.org
Cofactor Requirements: Uridine 5'-Diphosphoglucuronic Acid (UDPGA)
The enzymatic synthesis of any glucuronide conjugate is critically dependent on the availability of the activated glucuronic acid donor, Uridine 5'-diphosphoglucuronic acid (UDPGA). nih.gov UDPGA is synthesized in the soluble fraction of the cell, primarily from glucose. nih.gov The pathway suggests that UDP-glucuronic acid is derived predominantly from glycogen. nih.gov
The key characteristics of UDPGA in the context of acyl glucuronide formation are summarized below:
| Feature | Description | Reference |
| Role | Serves as the activated donor of the glucuronic acid moiety. | nih.gov |
| Synthesis | Synthesized from glucose-1-phosphate and Uridine triphosphate (UTP). | nih.gov |
| Enzyme | The final step is catalyzed by UDP-glucose dehydrogenase, which oxidizes UDP-glucose to UDPGA. | |
| Mechanism | The high-energy pyrophosphate bond in UDPGA facilitates the transfer of the glucuronyl group to the acceptor substrate (e.g., moexiprilat) in a reaction catalyzed by UGTs. | youtube.com |
| Availability | The wide availability of UDPGA in the body makes glucuronidation a major pathway for the metabolism of numerous drugs and endogenous compounds. | nih.gov |
The UGT-catalyzed reaction involves the transfer of the glucuronic acid portion of UDPGA to the carboxylic acid group of the aglycone. This results in the formation of the acyl glucuronide and the release of Uridine 5'-diphosphate (UDP).
Stereochemical Considerations in Conjugate Formation
The formation and subsequent behavior of acyl glucuronides are governed by important stereochemical principles. The initial enzymatic reaction is stereospecific, producing the 1-β-O-acyl glucuronide. researchgate.netnih.gov However, this initial conjugate is often unstable and can undergo spontaneous, non-enzymatic intramolecular rearrangements. researchgate.netnih.gov
These rearrangements include:
Acyl Migration: The acyl group (the drug molecule) can migrate from the C1 hydroxyl group of the glucuronic acid moiety to the hydroxyl groups at positions C2, C3, and C4. nih.govnih.gov This process is reversible and results in a mixture of positional isomers. researchgate.net
Anomerization: The rearrangement isomers (2-O, 3-O, and 4-O-acyl substituted glucuronic acids) can undergo mutarotation at the C1 position. This involves the transient opening of the pyranose ring to form a reactive aldehyde intermediate, which then re-cyclizes to form both α and β anomers. researchgate.netnih.gov The original, biosynthetically formed 1-β-O-acyl glucuronide itself cannot undergo this ring-opening. researchgate.net
The potential isomeric forms arising from a parent 1-β-O-acyl glucuronide are detailed in the table below.
| Isomer Type | Specific Isomers Formed | Key Characteristics | Reference |
| Biosynthetic Conjugate | 1-β-O-acyl glucuronide | The initial product of the UGT-catalyzed reaction. | researchgate.netrsc.org |
| Acyl Migration Isomers | 2-β-O-acyl glucuronide3-β-O-acyl glucuronide4-β-O-acyl glucuronide | Formed by non-enzymatic, intramolecular rearrangement. Not substrates for β-glucuronidase. | researchgate.netnih.gov |
| Anomers | 2-α-O-acyl glucuronide3-α-O-acyl glucuronide4-α-O-acyl glucuronide | Formed via ring-opening and re-cyclization of the acyl migration isomers. | nih.gov |
Furthermore, if the parent drug, like moexiprilat, is chiral, the glucuronidation process can be stereoselective. Different enantiomers of a drug can be glucuronidated by different UGT isoforms at varying rates. nih.gov Studies on other drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), have shown that the resulting diastereomeric acyl glucuronides can exhibit different stabilities and reactivities. nih.gov For example, the R- and S-enantiomers of ketoprofen (B1673614) and naproxen (B1676952) form acyl glucuronides that show significant differences in their propensity to form covalent adducts with proteins. nih.gov Given that moexiprilat possesses multiple chiral centers, it is plausible that its glucuronidation, if it occurs, would also be subject to such stereochemical influences.
Chemical and Biochemical Reactivity of Moexipril Acyl β D Glucuronide
Intramolecular Acyl Migration and Isomerization
A defining characteristic of 1-O-β-acyl glucuronides is their propensity to undergo non-enzymatic intramolecular acyl migration. researchgate.net This process involves the transfer of the moexiprilat (B1677388) acyl group from its initial C-1 hydroxyl position on the glucuronic acid ring to other available hydroxyl groups.
The isomerization of the biosynthetically formed 1-O-β-acyl glucuronide is a complex process that leads to a mixture of positional isomers and anomers. nih.gov The primary mechanism involves intramolecular nucleophilic attack by an adjacent hydroxyl group on the electrophilic carbonyl carbon of the ester. researchgate.net This forms a transient, orthoacid-like tetrahedral intermediate which then collapses, resulting in the acyl group being attached to the attacking hydroxyl group. researchgate.net
This migration can occur from the C-1 position to the C-2, C-3, and C-4 hydroxyl groups, yielding the corresponding 2-O, 3-O, and 4-O positional isomers. nih.govresearchgate.net These isomers can also interconvert among themselves. Furthermore, the 2-, 3-, and 4-β forms may undergo reversible anomerization, a process that involves the ring opening of the glucuronic acid moiety to form an open-chain hexuronic acid intermediate with a reactive aldehyde group. nih.gov This allows for the formation of the corresponding α-anomers, which are not substrates for β-glucuronidase enzymes. nih.gov
The rate at which acyl migration occurs is not constant and is influenced by several physicochemical factors. Understanding these factors is crucial for assessing the potential reactivity of Moexipril (B10654) Acyl-β-D-glucuronide.
| Factor | Effect on Acyl Migration Rate |
| pH | The reaction is catalyzed by both acid and base, but the rate significantly increases at higher, more alkaline pH values. researchgate.netresearchgate.net Neutral and basic solutions promote instability and rearrangement. researchgate.net |
| Buffer Composition | The specific components of the buffer solution can influence the rate of migration. |
| Temperature | Higher temperatures generally increase the rate of chemical reactions, including acyl migration. researchgate.net |
| Acyl Group Structure | The steric and electronic properties of the aglycone (the moexiprilat moiety) affect the stability of the ester linkage and the rate of migration. nih.govnih.gov Larger, bulkier acyl groups may migrate more slowly due to steric hindrance. nih.gov |
These factors collectively determine the half-life of the 1-O-β-isomer under specific conditions and, consequently, its potential to engage in further reactions.
Formation of Covalent Protein Adducts
The chemical reactivity of Moexipril Acyl-β-D-glucuronide and its isomers can lead to the formation of covalent adducts with endogenous proteins. nih.govnih.gov This irreversible binding is a key area of study, as the modification of proteins can potentially alter their function. nih.govnih.gov
Two primary mechanistic pathways are responsible for the formation of protein adducts from acyl glucuronides. nih.govresearchgate.netresearchgate.net
Transacylation (Nucleophilic Displacement): This pathway involves the direct reaction of a nucleophilic group on a protein with the electrophilic carbonyl carbon of the acyl glucuronide's ester bond. nih.govresearchgate.net Nucleophilic side chains of amino acids, such as the ε-amino group of lysine (B10760008) or the sulfhydryl group of cysteine, can attack the ester, displacing the glucuronic acid moiety and forming a stable amide or thioester bond with the moexiprilat acyl group. researchgate.netmdpi.com This transacylation reaction can occur with the parent 1-O-β-isomer as well as its other positional isomers and is generally promoted at higher pH values. nih.govresearchgate.net
Glycation via Schiff Base Formation: This is an indirect, multi-step pathway that is initiated by acyl migration. nih.govresearchgate.net After the acyl group migrates to the C-2, C-3, or C-4 positions, the glucuronide ring can open to expose a reactive aldehyde. researchgate.net This aldehyde can then react with a primary amine on a protein (e.g., a lysine residue) to form a Schiff base (an imine). nih.govresearchgate.net The Schiff base can subsequently undergo an Amadori rearrangement to form a more stable, irreversible ketoamine adduct. nih.govresearchgate.net This process, known as glycation, results in the entire glucuronide-drug conjugate becoming covalently attached to the protein.
To investigate the potential for covalent binding in vitro, researchers utilize model proteins that are physiologically relevant and known targets for acylation by reactive metabolites.
| Model Protein Target | Rationale for Use |
| Human Serum Albumin (HSA) | As the most abundant protein in plasma, HSA is a major target for circulating reactive metabolites. nih.gov Its long half-life (~19 days) and numerous nucleophilic lysine residues favor the accumulation and detection of adducts. nih.gov |
| UDP-Glucuronosyltransferases (UGTs) | These are the enzymes responsible for generating acyl glucuronides. nih.govnih.gov They can be acylated by their own products, potentially leading to enzyme inactivation. nih.gov |
| Other Plasma/Tissue Proteins | Studies have also identified other proteins like dipeptidyl peptidase IV and tubulin as potential targets for covalent modification by acyl glucuronides. nih.gov |
These in vitro studies provide valuable data on the intrinsic reactivity of acyl glucuronides and their propensity to form adducts with key biological macromolecules.
Hydrolytic Stability and Deconjugation Characteristics
In addition to intramolecular acyl migration, this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond and regenerates the parent aglycone (moexiprilat) and D-glucuronic acid. nih.gov This deconjugation reaction is a competing pathway to acyl migration and covalent binding. rsc.org
The stability of the ester bond is highly dependent on pH, with instability and cleavage being particularly pronounced in neutral and basic aqueous solutions. researchgate.net Under physiological conditions, hydrolysis often occurs concurrently with acyl migration. nih.gov The rate of hydrolysis is influenced by the same steric and electronic factors of the acyl group that affect the migration rate. nih.gov In biological systems, such as human plasma, the rate of hydrolysis can be significantly faster than in simple buffer solutions, partly due to the catalytic activity of esterase enzymes. researchgate.net The balance between hydrolysis, acyl migration, and intermolecular reactions ultimately dictates the metabolic fate and biochemical consequences of the this compound metabolite.
Enzymatic Hydrolysis by β-Glucuronidase in Research Contexts
In various research settings, the enzymatic hydrolysis of acyl glucuronides is a critical step for the analytical determination of the parent drug. This process is primarily mediated by the enzyme β-glucuronidase, which catalyzes the cleavage of the β-D-glucuronic acid moiety from the aglycone (in this case, moexiprilat).
The general reaction for the enzymatic hydrolysis can be represented as:
This compound + H₂O --(β-Glucuronidase)--> Moexiprilat + D-Glucuronic Acid
β-Glucuronidases, sourced from various organisms such as Helix pomatia (snail), bovine liver, and Escherichia coli, are commonly employed in these studies. The efficiency of this hydrolysis is dependent on several factors, including the source of the enzyme, pH, temperature, and incubation time. Optimal conditions are crucial for complete and accurate quantification of the released aglycone. Research has shown that different β-glucuronidases exhibit varying substrate specificities and optimal pH ranges. For instance, enzymes from E. coli often show optimal activity at a neutral pH, whereas those from Helix pomatia may be more effective in a slightly acidic environment.
| Parameter | Typical Condition/Range | Significance |
|---|---|---|
| Enzyme Source | Helix pomatia, E. coli, Bovine Liver | Source affects optimal pH, temperature, and specific activity. |
| pH | 4.5 - 7.5 | Crucial for enzyme activity; optimal pH varies with the enzyme source. |
| Temperature | 37 - 60 °C | Higher temperatures can increase reaction rate but may lead to enzyme denaturation. |
| Incubation Time | 30 min - 24 h | Dependent on enzyme concentration and substrate; longer times ensure complete hydrolysis. |
The successful hydrolysis of this compound is a prerequisite for many bioanalytical methods that aim to measure the total concentration of moexiprilat in biological matrices.
Chemical Hydrolysis Under Varied Conditions (e.g., acid or base)
Beyond enzymatic action, this compound is susceptible to chemical hydrolysis, a reaction that is significantly influenced by pH. The ester linkage in the acyl glucuronide can be cleaved under both acidic and basic conditions, leading to the formation of moexiprilat and glucuronic acid. Furthermore, under certain pH conditions, acyl glucuronides can undergo intramolecular acyl migration, where the moexiprilat moiety moves from the C1 position of the glucuronic acid to the C2, C3, or C4 positions, forming various positional isomers. These isomers are generally more stable than the parent 1-O-acyl glucuronide but are not substrates for β-glucuronidase.
Acidic Conditions: Under acidic conditions, the hydrolysis of the ester linkage is catalyzed by hydronium ions (H₃O⁺). The rate of hydrolysis is generally dependent on the acid concentration. Studies on the parent drug, moexipril, have shown that it undergoes degradation at low pH, primarily through cyclization to form a diketopiperazine derivative. While specific studies on the acid-catalyzed hydrolysis of this compound are limited, it is expected to be less stable in strongly acidic environments.
Basic Conditions: In alkaline environments, the hydrolysis of the acyl glucuronide is mediated by hydroxide (B78521) ions (OH⁻). This base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis. The parent drug, moexipril, is also known to be unstable in basic solutions, undergoing hydrolysis of its ethyl ester to form moexiprilat. For this compound, basic conditions not only promote hydrolysis but also facilitate acyl migration. The rate of these reactions is dependent on the pH and the structure of the aglycone.
The pH-dependent stability of acyl glucuronides is a critical consideration in the collection, storage, and analysis of biological samples containing these metabolites. To prevent ex vivo degradation, samples are often stabilized by acidification to a pH of 3-4.
The following table summarizes the expected reactivity of this compound under different pH conditions, based on the known behavior of acyl glucuronides and the parent drug, moexipril.
| Condition | Primary Reaction | Major Products | Relative Rate |
|---|---|---|---|
| Strongly Acidic (pH < 3) | Hydrolysis | Moexiprilat, D-Glucuronic Acid | Moderate |
| Mildly Acidic to Neutral (pH 4-7) | Acyl Migration, Slow Hydrolysis | Positional Isomers of this compound, Moexiprilat | Slow |
| Mildly Basic (pH 7.5-10) | Acyl Migration, Hydrolysis | Positional Isomers of this compound, Moexiprilat | Moderate to Fast |
| Strongly Basic (pH > 10) | Hydrolysis | Moexiprilat, D-Glucuronic Acid | Fast |
Analytical Methodologies for Moexipril Acyl β D Glucuronide Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental in isolating Moexipril (B10654) Acyl-β-D-glucuronide from its precursors, such as the parent drug Moexipril and its active metabolite Moexiprilat (B1677388), as well as from its isomers.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Moexipril Acyl-β-D-glucuronide due to its ability to separate non-volatile and thermally labile compounds. nih.gov A significant challenge in the analysis of acyl glucuronides is their propensity for intramolecular acyl migration, where the acyl group moves from the C-1 position of the glucuronic acid moiety to positions C-2, C-3, or C-4, forming positional isomers. currentseparations.comacs.orgacs.org These isomers often exhibit similar physicochemical properties, making their separation difficult, yet crucial, as they may have different chemical reactivities and toxicological implications. currentseparations.com
Reverse-phase HPLC is a commonly employed technique for the separation of Moexipril and its metabolites. sielc.comijrpr.com For the specific separation of this compound and its isomers, a gradient elution method is often necessary. currentseparations.com This involves a gradual change in the mobile phase composition, typically a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile), to achieve optimal resolution between the closely eluting isomers and the parent compounds. currentseparations.com The pH of the mobile phase is a critical parameter that needs to be carefully controlled, as acyl glucuronides are unstable at physiological and basic pH, leading to hydrolysis back to the aglycone (Moexiprilat) and further acyl migration. nih.govclinpgx.org Acidifying the mobile phase can help to stabilize the acyl glucuronide during analysis. currentseparations.com
Table 1: HPLC Parameters for Acyl Glucuronide Separation
| Parameter | Typical Conditions and Considerations |
|---|---|
| Stationary Phase | C18 or other reverse-phase columns are commonly used. |
| Mobile Phase | A gradient of aqueous buffer (e.g., ammonium acetate, formic acid) and an organic modifier (e.g., acetonitrile, methanol) is typical. |
| pH Control | Acidic conditions (pH 3-5) are generally employed to minimize hydrolysis and acyl migration. |
| Flow Rate | Typically in the range of 0.5-1.5 mL/min for analytical scale separations. |
| Temperature | Lower temperatures (e.g., 4°C) for sample storage and cooled autosamplers are recommended to enhance stability. Analysis is often performed at ambient or slightly elevated temperatures. scispace.com |
Gas Chromatography (GC) is generally not suitable for the direct analysis of intact this compound due to the compound's high polarity, low volatility, and thermal instability. gcms.cz To make it amenable to GC analysis, a derivatization step is mandatory. gcms.cz Derivatization chemically modifies the analyte to increase its volatility and thermal stability. gcms.cz
For glucuronides, a common derivatization approach involves a two-step process:
Silylation: This process replaces active hydrogen atoms in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. rsc.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are often used. rsc.org
Methoximation: This step is used to derivatize carbonyl groups. rsc.org
However, the derivatization of complex molecules like this compound can be challenging and may lead to the formation of multiple derivative products, complicating the resulting chromatogram. Furthermore, interference from glucuronide metabolites has been reported in GC-MS analysis of related compounds like ramipril, necessitating careful optimization of the derivatization and clean-up procedures. researchgate.netnih.gov Due to these complexities, HPLC is the more direct and widely preferred method for the analysis of acyl glucuronides.
Mass Spectrometry (MS) for Identification and Quantification in Research Samples
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high sensitivity and selectivity for its detection and structural elucidation, especially when coupled with HPLC (LC-MS). nih.govnih.gov
Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like this compound. nih.govnih.gov It allows for the ionization of the analyte directly from the liquid phase into the gas phase with minimal fragmentation. ESI can be operated in both positive and negative ion modes. For acyl glucuronides, negative ion mode is often preferred as it readily forms the deprotonated molecule [M-H]⁻. currentseparations.com
A significant consideration in ESI-MS of glucuronides is the potential for in-source fragmentation, where the glucuronide moiety cleaves off within the ion source, generating an ion corresponding to the aglycone. nih.govnih.gov This can lead to an overestimation of the aglycone concentration if not chromatographically separated from the glucuronide. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural characterization of this compound. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ of the glucuronide) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that is characteristic of the molecule's structure.
A hallmark of acyl glucuronide fragmentation in negative ion mode is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a product ion corresponding to the deprotonated aglycone. nih.govresearchgate.netuab.edu Further fragmentation of the aglycone can provide additional structural information. currentseparations.com This characteristic neutral loss is often used in neutral loss scanning experiments to selectively detect glucuronide conjugates in complex mixtures. nih.gov
Table 2: Characteristic MS/MS Fragments of Acyl Glucuronides (Negative Ion Mode)
| Precursor Ion | Characteristic Neutral Loss | Resulting Product Ion |
|---|---|---|
| [M-H]⁻ | 176 Da (C₆H₈O₆) | [Aglycone-H]⁻ |
This technique is invaluable for confirming the identity of this compound in biological samples and for differentiating it from other metabolites. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. nih.gov This is particularly useful for confirming the identity of this compound and its metabolites, as the measured accurate mass can be compared to the theoretical exact mass calculated from the chemical formula. nih.gov The high mass accuracy of HRMS helps to distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions), thereby increasing the confidence in compound identification. researchgate.netnih.gov
Table 3: Summary of Mass Spectrometry Techniques for this compound Analysis
| Technique | Primary Application | Key Advantages |
|---|---|---|
| ESI-MS | Ionization of the intact molecule for detection. | Soft ionization suitable for polar, labile compounds. |
| MS/MS | Structural elucidation and confirmation. | Provides characteristic fragmentation patterns (e.g., neutral loss of 176 Da). |
| HRMS | Accurate mass measurement for elemental composition determination. | High specificity and confidence in identification. |
In Silico Deconjugation Approaches for Glucuronide Annotation
In the analysis of complex biological matrices, the identification of metabolites like this compound can be expedited using computational tools, particularly when authentic reference standards are unavailable. nih.gov In silico deconjugation is a powerful strategy used with liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) data to annotate glucuronide conjugates. nih.gov
The process leverages the predictable fragmentation pattern of glucuronides. During tandem mass spectrometry, the glucuronide moiety (C₆H₈O₆) is typically cleaved from the parent molecule, resulting in a characteristic neutral loss of m/z 176.0321. nih.gov The in silico deconjugation workflow involves computationally "stripping" this mass from the precursor ion and removing associated fragment ions from the MS/MS spectrum. The resulting "deconjugated" spectrum, which represents the aglycone (moexipril), can then be searched against existing mass spectral libraries of parent compounds for annotation. nih.govnih.gov This approach allows for the tentative identification of glucuronidated structures without the need for synthetic standards, significantly enhancing the efficiency of metabolite discovery in research settings. nih.govresearchgate.net
Table 1: Workflow for In Silico Deconjugation of this compound
| Step | Action | Description |
|---|---|---|
| 1. Neutral Loss Screening | Detect MS/MS spectra with a neutral loss of m/z 176.0321. nih.gov | This initial step identifies candidate spectra that have likely originated from a glucuronide conjugate like this compound. |
| 2. Spectral Truncation | Computationally remove the glucuronide moiety and its fragments. nih.gov | The MS/MS spectrum is edited to create a new spectrum that represents only the fragmentation of the aglycone (moexipril). |
| 3. Library Searching | Compare the in silico deconjugated spectrum against spectral libraries. nih.gov | The resulting aglycone spectrum is matched against reference spectra of moexipril to confirm the identity of the parent structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
While mass spectrometry provides crucial information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the unambiguous structural elucidation of metabolites. unl.eduhyphadiscovery.com For this compound, NMR is essential for confirming the precise site of glucuronic acid conjugation to the moexipril structure.
A critical challenge with acyl glucuronides is their propensity for pH-dependent intramolecular acyl migration, where the acyl group moves between the hydroxyl positions of the glucuronic acid moiety, forming various positional isomers (e.g., 2-O, 3-O, and 4-O isomers). clinpgx.orgresearchgate.net These isomers often have identical masses and similar fragmentation patterns, making them difficult to distinguish by MS alone.
Advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide detailed information on through-bond correlations between protons (¹H) and carbon (¹³C) atoms. nih.gov This data allows researchers to establish the exact connectivity of the moexipril moiety to the glucuronic acid, thereby confirming the 1-O-β linkage and differentiating the biosynthetic metabolite from its rearrangement isomers. hyphadiscovery.comnih.gov Therefore, NMR remains the gold standard for providing the unequivocal structural proof required in metabolite identification. researchgate.net
Development and Validation of Research-Focused Analytical Methods
The development of robust and reliable analytical methods for quantifying this compound is complicated by the inherent lability of the acyl glucuronide bond. clinpgx.orgnih.gov Method development and validation must incorporate strategies to address the poor stability of this metabolite to ensure accurate and reproducible results. researchgate.net
A primary challenge in the bioanalysis of this compound is ensuring assay specificity and selectivity. The metabolite's instability can lead to two major issues: hydrolysis back to the parent drug, moexipril, and intramolecular acyl migration to form isomers. clinpgx.orgnih.gov
Hydrolysis: The degradation of the acyl glucuronide back to moexipril can lead to an underestimation of the metabolite's concentration and a corresponding overestimation of the parent drug. rsc.org
Acyl Migration: The formation of positional isomers complicates chromatography, as these compounds may have similar retention times and spectral properties, potentially interfering with the accurate measurement of the primary 1-O-β metabolite. researchgate.net
To overcome these challenges, analytical methods, typically utilizing LC-MS/MS, must be developed with chromatographic conditions capable of separating this compound from both moexipril and its potential isomers. clinpgx.org Furthermore, it is critical to prevent degradation during sample handling. This often involves immediate cooling of samples upon collection and acidification to a pH of less than 4 to inhibit both hydrolysis and acyl migration. researchgate.net The method validation process must rigorously demonstrate this selectivity, often through the analysis of spiked samples and samples subjected to stress conditions.
Given the known instability of acyl glucuronides, a thorough assessment of the stability of this compound in biological matrices (e.g., plasma, urine) is a critical component of method validation. nih.govnih.gov The stability is highly dependent on factors such as pH, temperature, and storage duration. clinpgx.org
Stability must be evaluated at every stage of the analytical process, including:
Sample Collection and Handling: Immediate stabilization, often by adding acid and placing samples on ice, is crucial. researchgate.net
Short-Term and Long-Term Storage: Stability must be confirmed at the temperatures used for sample storage (e.g., -20°C or -80°C).
Freeze-Thaw Cycles: The impact of repeated freezing and thawing on metabolite concentration must be assessed.
Autosampler Stability: The stability of the processed samples in the autosampler must be determined for the expected duration of an analytical run.
Studies on moexipril itself have shown it has limited stability in aqueous solutions and is susceptible to degradation, particularly at pH values above 6. nih.gov This inherent instability of the parent molecule underscores the need for meticulous care when handling its even more labile acyl glucuronide metabolite. The primary goal is to minimize any ex vivo degradation to ensure that the measured concentrations accurately reflect the true in vivo levels of both the parent drug and its metabolite. researchgate.net
Table 2: Factors Affecting Acyl Glucuronide Stability and Recommended Handling Procedures
| Factor | Impact on this compound | Recommended Procedure |
|---|---|---|
| pH | High pH (>7) accelerates hydrolysis and acyl migration. clinpgx.org | Immediately acidify biological samples (e.g., plasma, urine) to pH < 4 upon collection. researchgate.net |
| Temperature | Elevated temperatures increase the rates of degradation. clinpgx.org | Collect and process samples on ice; store long-term at -80°C. |
| Matrix Enzymes | Potential for enzymatic hydrolysis in un-processed biological samples. | Promptly process samples (e.g., protein precipitation) and/or freeze. |
| Storage Duration | Degradation can occur over time, even when frozen. | Conduct long-term stability studies to define acceptable storage periods. |
Comparative and Advanced Research Perspectives on Moexipril Acyl β D Glucuronide
Comparative Analysis of Glucuronidation Pathways with Other Carboxylic Acid-Containing Angiotensin-Converting Enzyme Inhibitors
Glucuronidation is a major phase II metabolic pathway for many drugs containing carboxylic acid moieties, including several angiotensin-converting enzyme (ACE) inhibitors. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to the drug, which increases its water solubility and facilitates its excretion. nih.gov While moexipril (B10654) is primarily known for its hydrolysis to the active metabolite moexiprilat (B1677388), the presence of a carboxylic acid group in moexiprilat makes it a substrate for glucuronidation, leading to the formation of Moexipril Acyl-β-D-glucuronide. nih.govdrugbank.com
A comparative analysis with other carboxylic acid-containing ACE inhibitors, such as perindopril, reveals commonalities and differences in their glucuronidation pathways. Perindopril is also metabolized to an active diacid metabolite, perindoprilat (B1679611), which undergoes glucuronidation. drugbank.comnih.gov Both moexiprilat and perindoprilat are substrates for UGT enzymes, resulting in the formation of their respective acyl glucuronides.
The specific UGT isoforms involved in the glucuronidation of these ACE inhibitors can influence the rate and extent of this metabolic pathway. While the specific UGTs for moexiprilat have not been extensively studied, research on other carboxylic acid-containing drugs suggests that UGT1A3, UGT1A9, and members of the UGT2B family are often involved. oup.comnih.gov
The table below provides a comparative overview of the glucuronidation of Moexipril and Perindopril.
| Feature | Moexipril | Perindopril |
| Prodrug | Yes | Yes |
| Active Metabolite | Moexiprilat | Perindoprilat |
| Functional Group for Glucuronidation | Carboxylic Acid | Carboxylic Acid |
| Resulting Metabolite | This compound | Perindopril Acyl-β-D-glucuronide |
| Primary Metabolic Conversion | Hydrolysis of ethyl ester to form moexiprilat nih.gov | Hydrolysis to form perindoprilat drugbank.com |
| Metabolite Activity | Moexiprilat is the pharmacologically active component nih.gov | Perindoprilat is the pharmacologically active component drugbank.com |
Structure-Activity Relationships in Acyl Glucuronide Formation and Reactivity for Related Compounds
The formation and reactivity of acyl glucuronides are significantly influenced by the chemical structure of the parent carboxylic acid. Structure-activity relationship (SAR) studies have provided valuable insights into the factors governing these processes.
Formation: The rate of acyl glucuronide formation is dependent on the steric and electronic properties of the carboxylic acid. Generally, carboxylic acids with less steric hindrance around the carboxyl group are more readily glucuronidated. The electronic properties of the aglycone also play a role; electron-withdrawing groups can influence the acidity of the carboxylic acid and its susceptibility to enzymatic conjugation. nih.gov
Reactivity: Acyl glucuronides are known to be chemically reactive metabolites. nih.gov They can undergo intramolecular acyl migration, where the acyl group moves from the 1-β-O-position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid moiety. nih.gov This rearrangement can lead to the formation of reactive intermediates. Acyl glucuronides can also hydrolyze back to the parent drug or react with nucleophiles, such as proteins, to form covalent adducts. nih.gov
The stability and reactivity of an acyl glucuronide are closely linked to the structure of the aglycone. For instance, the rate of acyl migration is influenced by the steric bulk of the acyl group and the electronic environment of the ester linkage. nih.govnih.gov
The following table summarizes key structure-activity relationships for acyl glucuronide formation and reactivity.
| Structural Feature | Impact on Formation | Impact on Reactivity (Acyl Migration/Hydrolysis) |
| Steric Hindrance around COOH | Decreased formation rate with increased bulk | Slower acyl migration and hydrolysis with increased bulk |
| Electronic Effects of Aglycone | Electron-withdrawing groups can enhance formation | Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially increasing reactivity |
| Lipophilicity of Aglycone | May influence interaction with UGT active site | Can affect the overall stability of the conjugate |
Computational Chemistry and Molecular Modeling for Predicting Glucuronidation and Reactivity
In recent years, computational chemistry and molecular modeling have emerged as powerful tools for predicting the metabolic fate of drugs, including glucuronidation. annualreviews.org These in silico approaches offer a cost-effective and time-efficient alternative to traditional in vitro and in vivo studies. annualreviews.orgnih.gov
Various computational models have been developed to predict whether a compound will undergo glucuronidation and to identify the likely sites of metabolism. oup.comwustl.edu These models often employ quantitative structure-activity relationship (QSAR) approaches, which correlate the chemical structure of a molecule with its metabolic properties. nih.gov Descriptors used in these models can include electronic properties, steric parameters, and lipophilicity. oup.com
Molecular docking simulations can also be used to predict the binding of a drug to the active site of UGT enzymes. uit.no By understanding the binding orientation and interactions, it is possible to rationalize substrate specificity and predict the likelihood of glucuronidation.
For predicting the reactivity of acyl glucuronides, computational methods such as density functional theory (DFT) can be employed. rsc.org These methods can calculate the activation energies for acyl migration and hydrolysis, providing an indication of the stability of the conjugate. rsc.org
Future Directions in Glucuronide Research Methodologies for Moexipril and Related Compounds
The field of glucuronide research is continually evolving, with new analytical techniques and methodologies being developed to better understand the formation, reactivity, and biological consequences of these metabolites.
Future research on this compound and related compounds will likely focus on several key areas:
Advanced Analytical Techniques: The development and application of more sensitive and specific analytical methods, such as high-resolution mass spectrometry (HRMS) and novel nuclear magnetic resonance (NMR) techniques, will be crucial for the accurate detection and characterization of acyl glucuronides and their isomeric products in biological matrices. acs.org The use of derivatization procedures coupled with mass spectrometry can also aid in the specific identification of acyl glucuronides. researchgate.net
In Vitro to In Vivo Extrapolation (IVIVE): Improving the correlation between in vitro findings and in vivo outcomes is a significant challenge in drug metabolism research. Future studies will likely focus on developing more sophisticated IVIVE models to better predict the in vivo behavior of acyl glucuronides based on in vitro data.
Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics can provide a more holistic understanding of the factors influencing glucuronidation pathways and the potential downstream effects of acyl glucuronide formation.
Development of Novel Trapping Agents: The use of trapping agents to identify reactive intermediates formed from acyl glucuronides is an important area of research. nih.gov The development of new and more efficient trapping agents will aid in understanding the mechanisms of acyl glucuronide reactivity.
Q & A
Q. What challenges arise in non-targeted screening for this compound isomers or degradation products?
- Methodological Answer : Use HRMS with all-ion fragmentation (AIF) to capture unknown isomers. Build spectral libraries using synthetic standards of predicted isomers (e.g., β-1-O-acyl vs. β-2-O-acyl). Apply molecular networking to cluster related metabolites and prioritize unknowns for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
